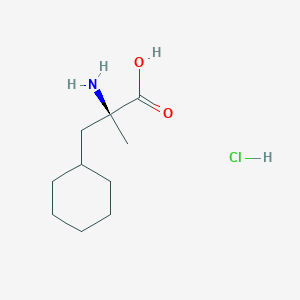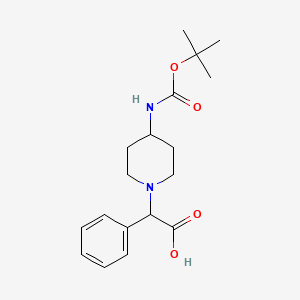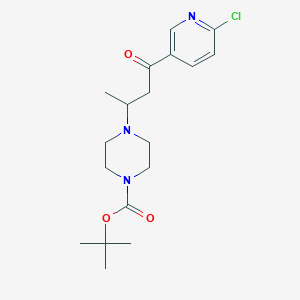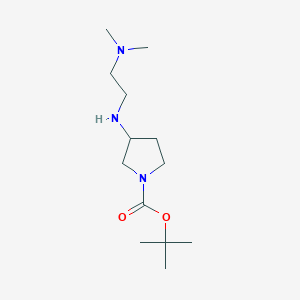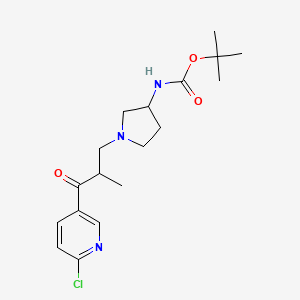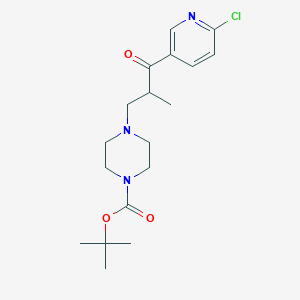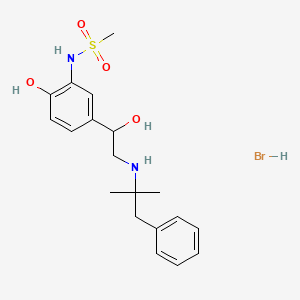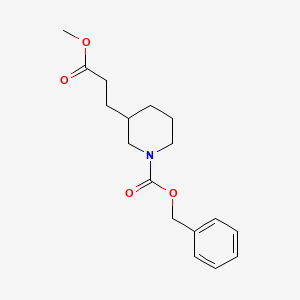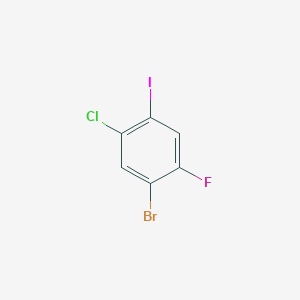
4-Bromo-2-chloro-5-fluoroiodobenzene
Vue d'ensemble
Description
4-Bromo-2-chloro-5-fluoroiodobenzene is a chemical compound with the CAS Number: 1000572-73-5. It has a molecular weight of 335.34 . The IUPAC name for this compound is 1-bromo-5-chloro-2-fluoro-4-iodobenzene . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H2BrClFI/c7-3-1-4(8)6(10)2-5(3)9/h1-2H . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The storage temperature is 2-8°C .Applications De Recherche Scientifique
Electrochemical Fluorination of Aromatic Compounds
The study by Horio et al. (1996) explores the electrochemical fluorination of halobenzenes, revealing insights into the formation mechanisms of various fluorinated compounds. This research could suggest applications of 4-Bromo-2-chloro-5-fluoroiodobenzene in synthesizing fluorinated aromatic compounds, which are valuable in pharmaceuticals, agrochemicals, and material science (Horio et al., 1996).
Halogen Bonding and Structural Determinants
Pigge et al. (2006) highlight the importance of halogen bonding in determining the structures of halogenated compounds. The study suggests that compounds like this compound could play a role in designing materials and molecules where halogen bonding is a critical structural element (Pigge, Vangala, & Swenson, 2006).
Photoreactions and Aromatic Substitution
Research on photoreactions of halogenobenzenes, as discussed by Bryce-Smith et al. (1980), provides insights into reactions involving carbon-halogen bonds. This could imply applications of this compound in photochemical synthesis and organic transformations (Bryce-Smith, Dadson, & Gilbert, 1980).
Biodegradation of Halogenated Compounds
Santos et al. (1999) examine the biodegradation of various halogenated benzenes, including chlorobenzene and bromobenzene. This study could suggest environmental or bioremediation applications, where this compound might be degraded or transformed by microbial action, aiding in the detoxification of polluted sites (Santos, Lamarca, Gilges, & New, 1999).
Fluorination Techniques and Synthons Preparation
Gail and Coenen (1994) report on a one-step preparation of fluorine-18 labeled synthons, including 4-fluorobromo- and 4-fluoroiodobenzene. This could indicate potential uses of this compound in the preparation of radio-labeled compounds for medical imaging and diagnostic applications (Gail & Coenen, 1994).
Safety and Hazards
Mécanisme D'action
Target of Action
Similar compounds are often used in various transition metal-mediated c-c and c-n cross-coupling reactions .
Mode of Action
It is known that halogenated aromatic compounds like this can participate in various chemical reactions, including transition metal-mediated cross-coupling reactions .
Pharmacokinetics
The physical properties of the compound, such as its molecular weight (33534) and solid physical form , could influence its pharmacokinetic profile.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Bromo-2-chloro-5-fluoroiodobenzene. For instance, the compound is typically stored at temperatures between 2-8°C to maintain its stability . Furthermore, the compound’s efficacy could be influenced by factors such as pH, presence of other chemicals, and specific conditions of the reaction environment.
Propriétés
IUPAC Name |
1-bromo-5-chloro-2-fluoro-4-iodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClFI/c7-3-1-4(8)6(10)2-5(3)9/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFEZDAWMIXHIIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1I)Cl)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClFI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20661531 | |
| Record name | 1-Bromo-5-chloro-2-fluoro-4-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20661531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1000572-73-5 | |
| Record name | 1-Bromo-5-chloro-2-fluoro-4-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20661531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2',6'-Dibromospiro[cyclohexane-1,9'-fluorene]](/img/structure/B1500217.png)
![1-[3-(Trifluoromethoxy)phenyl]ethan-1-ol](/img/structure/B1500218.png)
![2-Chloro-2-[2-(2-chloro-4-methylphenyl)hydrazono]-N-phenylacetamide](/img/structure/B1500221.png)
